ML193 is a synthetically derived compound classified as a selective antagonist of the G protein-coupled receptor 55 (GPR55). [, ] GPR55 is an orphan receptor, meaning its endogenous ligand and physiological roles are not fully understood. [, ] ML193 has emerged as a valuable tool in scientific research to investigate the functions and therapeutic potential of GPR55 in a variety of biological processes. [, , , , , , , , , ]
Detailed methods for the synthesis of ML193 and its analogs were first published as part of the Molecular Libraries Probe Production Centers Network initiative. [] This work established structure-activity relationships, providing a foundational understanding of how structural modifications to ML193 influence its potency and selectivity for GPR55.
ML193 is characterized by a central pyrazololactam core. [] Three key substituents surrounding this core contribute to its binding affinity and selectivity for GPR55. [, ] Structural analysis through molecular modeling studies revealed that the antagonist binding site on GPR55 features a horizontal pocket extending into the extracellular loop region. [] ML193 occupies this pocket with its head region, while its central ligand portion fits vertically within the receptor binding pocket. [] The antagonist's pendant aromatic or heterocyclic ring protrudes outwards, contributing to its antagonistic activity. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5